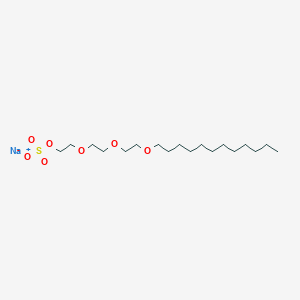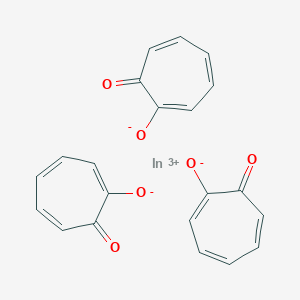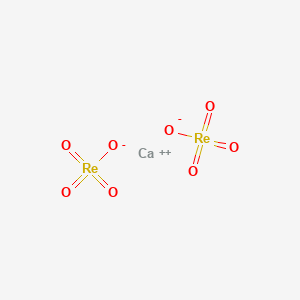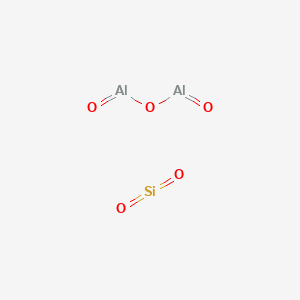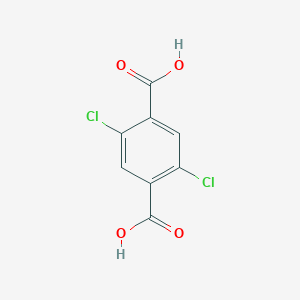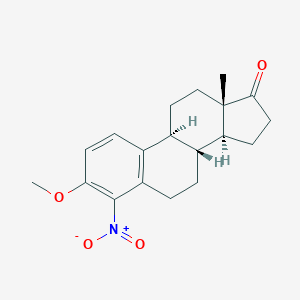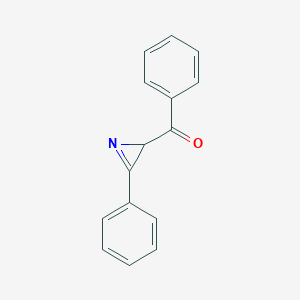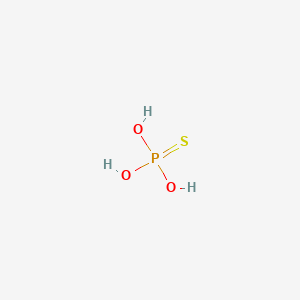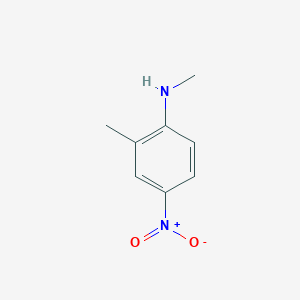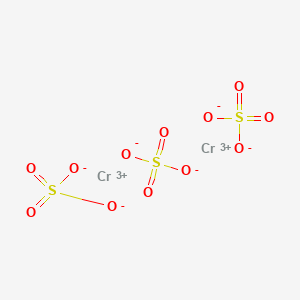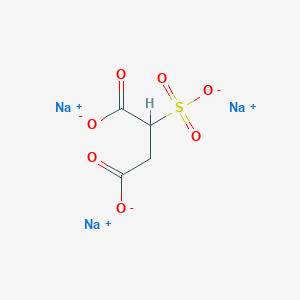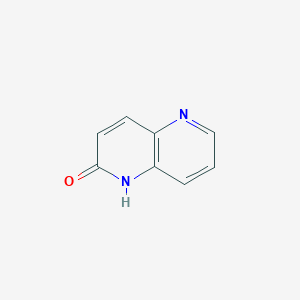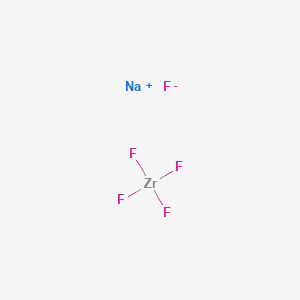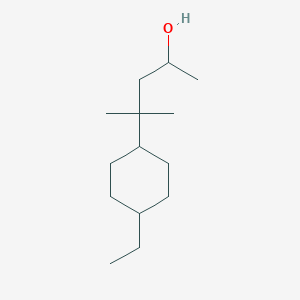
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol, also known as ETCHP, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is a chiral compound, which means that it has two enantiomers that have different biological effects. ETCHP has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which are involved in the inflammatory response. It has also been shown to reduce the production of prostaglandins, which are lipid molecules that play a key role in the inflammatory response. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to reduce oxidative stress and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high purity and stability. 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol is a relatively stable compound that can be easily synthesized and purified, making it a useful tool for studying its biological effects. Additionally, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has a low toxicity profile and is non-carcinogenic, making it safe for use in lab experiments. One of the limitations of using 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol in lab experiments is its high cost, as it is a relatively expensive compound to synthesize.
Direcciones Futuras
There are several future directions for research on 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol. One area of research is the development of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol-based drugs for the treatment of inflammatory diseases and chronic pain. Another area of research is the use of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol as a plant growth regulator to increase crop yields and improve agricultural sustainability. Additionally, there is potential for 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol to be used as a biodegradable solvent in industrial applications, reducing the environmental impact of traditional solvents. Further research is needed to fully understand the biological effects of 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol and its potential applications in various fields of science.
Métodos De Síntesis
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol can be synthesized using several methods, including the reduction of 4-ethylcyclohexanone using sodium borohydride and the reduction of 4-ethylcyclohexene using lithium aluminum hydride. The latter method is more efficient and yields a higher purity product.
Aplicaciones Científicas De Investigación
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use in various fields of scientific research. In medicine, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. In agriculture, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a plant growth regulator, as it has been shown to promote plant growth and increase crop yields. In environmental science, 4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol has been studied for its potential use as a biodegradable solvent, as it is non-toxic and has a low environmental impact.
Propiedades
Número CAS |
10534-30-2 |
|---|---|
Nombre del producto |
4-Ethyl-alpha,gamma,gamma-trimethylcyclohexanepropanol |
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
4-(4-ethylcyclohexyl)-4-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-12-6-8-13(9-7-12)14(3,4)10-11(2)15/h11-13,15H,5-10H2,1-4H3 |
Clave InChI |
ZFKUKDNUHCDBFK-UHFFFAOYSA-N |
SMILES |
CCC1CCC(CC1)C(C)(C)CC(C)O |
SMILES canónico |
CCC1CCC(CC1)C(C)(C)CC(C)O |
Otros números CAS |
10534-30-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



